molecular formula C17H13Cl2NO3S B5100426 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate

5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate

Cat. No.: B5100426
M. Wt: 382.3 g/mol
InChI Key: VDXOGFZHSVIDQP-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a 2,4-dimethylbenzenesulfonate group attached to the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 5,7-dichloro-8-quinolinol with 2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of 5,7-dichloro-8-quinolinol and 2,4-dimethylbenzenesulfonic acid.

Scientific Research Applications

5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, it can act as a mitochondrial inhibitor, disrupting mitochondrial activities by associating with ATP synthase and inhibiting ATP production .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: A related compound with similar structural features but lacking the sulfonate ester group.

    5,7-Dichloro-8-quinolyl acetate: Another derivative with an acetate group instead of the sulfonate ester.

    5,7-Dichloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate: A compound with a carbamate group attached to the quinoline ring.

Uniqueness

5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate is unique due to the presence of the 2,4-dimethylbenzenesulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-5-6-15(11(2)8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXOGFZHSVIDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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